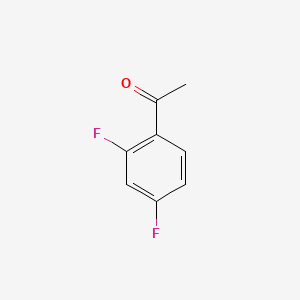

2',4'-Difluoroacetophenone

Description

2',4'-Difluoroacetophenone (molecular formula C₈H₆F₂O, molecular weight 156.13 g/mol) is a fluorinated aromatic ketone characterized by two fluorine atoms at the 2' and 4' positions of the acetophenone core. This substitution pattern confers distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, pharmaceuticals, and agrochemicals. Its fluorine atoms enhance metabolic stability, lipophilicity, and reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWHNJPLPZOEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059894 | |

| Record name | Ethanone, 1-(2,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-83-0 | |

| Record name | 1-(2,4-Difluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(2,4-difluorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-difluorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIFLUOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5ST9WKR7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Method 1: Synthesis via Friedel-Crafts Acylation

This method employs a Friedel-Crafts acylation reaction using 1,3-difluorobenzene and an acetylating agent.

Reagents :

- 1,3-Difluorobenzene

- Acetic anhydride or acetyl chloride (as acetylating agents)

- Friedel-Crafts catalyst (e.g., aluminum chloride)

-

- A solution of the Friedel-Crafts catalyst is prepared.

- The acetylating agent is added to the mixture along with excess 1,3-difluorobenzene.

- The reaction is conducted under reflux conditions.

Yield : Approximately 70-80% depending on the reaction conditions.

Notes : The use of excess solvent allows for easier recovery of unreacted materials post-reaction.

Method 2: Synthesis from 2,4-Difluoroaniline

This approach involves the reaction of 2,4-difluoroaniline with ethylidenehydroxylamine in the presence of copper sulfate as a catalyst.

Reagents :

- 2,4-Difluoroaniline

- Ethylidenehydroxylamine

- Copper sulfate

- Solvent (e.g., toluene or hexane)

-

- The reaction mixture is prepared by dissolving the reagents in a suitable solvent.

- The pH is adjusted to around 4 using ammonium hydroxide.

- The mixture is stirred and heated to facilitate the reaction.

Yield : Typically around 79% with high purity (>95%) after purification steps including steam distillation and vacuum rectification.

Method 3: Multi-step Reaction Sequence

This method involves multiple steps, including the use of sodium acetate and a palladium catalyst.

Reagents :

- Sodium acetate

- Tris(dibenzylideneacetone)dipalladium(0)

- N-fluorobis(benzenesulfon)imide

- Potassium nitrate

- Nitromethane

-

- The first step involves refluxing sodium acetate in ethanol and water.

- Subsequent steps involve complex reactions under controlled temperatures to introduce fluorine substituents.

Yield : Varies significantly; optimization may lead to yields above 70%.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of each preparation method discussed:

| Method | Reagents Used | Yield (%) | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation | 1,3-Difluorobenzene, acetic anhydride | ~70-80 | Simple procedure; excess solvent used |

| Synthesis from Aniline | 2,4-Difluoroaniline, ethylidenehydroxylamine | ~79 | High yield; uses copper sulfate as catalyst |

| Multi-step Reaction Sequence | Sodium acetate, palladium complex | Variable | Complex procedure; multiple steps involved |

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Difluoroacetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products:

Oxidation: 2,4-difluorobenzoic acid.

Reduction: 2,4-difluorophenylethanol.

Substitution: Various substituted acetophenones depending on the nucleophile used

Scientific Research Applications

Synthesis and Reactivity

2',4'-Difluoroacetophenone is primarily synthesized through the fluorination of acetophenone. Various methods have been developed for its synthesis, including:

- Direct fluorination of acetophenone.

- Use of difluoromethylation reagents.

These methods vary in complexity and yield, with some being more suitable for industrial applications than others due to safety and efficiency considerations.

Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory pathways. It is utilized in the production of difluorinated chalcones, which are important intermediates in drug development .

Research indicates that this compound exhibits notable biological activity:

- Anti-inflammatory Properties : It has been investigated for its potential as an intermediate in synthesizing compounds with anti-inflammatory and analgesic properties. The presence of fluorine atoms enhances the lipophilicity of derivatives, potentially improving their bioavailability and efficacy .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although further investigations are necessary to elucidate their efficacy against specific pathogens .

Spectroscopic Analysis

In physical chemistry, this compound is used for vibrational spectral analysis to understand molecular structure and dynamics. This analysis is crucial for characterizing new compounds and understanding their interactions in biological systems .

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study demonstrated that derivatives of this compound effectively inhibited protein tyrosine phosphatases SHP-1 and PTP1B at low micromolar concentrations. This suggests potential therapeutic applications in conditions where these enzymes are overactive .

- Antimicrobial Research : Another study explored the antimicrobial properties of compounds derived from this compound, indicating promising results against various bacterial strains .

- Toxicological Assessments : Safety data sheets indicate that this compound can cause skin irritation and serious eye irritation upon exposure, necessitating careful handling in laboratory environments .

Mechanism of Action

The mechanism of action of 2’,4’-Difluoroacetophenone largely depends on its application. In the context of its use as an intermediate in drug synthesis, it contributes to the formation of active pharmaceutical ingredients that target specific molecular pathways. For example, in the synthesis of voriconazole, it helps form a compound that inhibits fungal cytochrome P450 enzymes, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Positional Isomers: Fluorine Substitution Patterns

2',3'-Difluoroacetophenone

- Key Differences : The fluorine atoms at the 2' and 3' positions create a meta-fluorine arrangement, leading to altered electronic effects compared to the para-substituted 2',4'-difluoro isomer.

- Reactivity: The 2',3'-isomer exhibits lower stability in oxidation reactions due to steric hindrance between adjacent fluorine atoms, whereas 2',4'-difluoroacetophenone shows higher thermal stability (stable up to 150°C) .

- Biological Activity: The 2',3'-isomer has weaker antimicrobial activity compared to this compound, as demonstrated in assays against E. coli (MIC: 32 µg/mL vs. 16 µg/mL) .

3',5'-Difluoroacetophenone

- Structural Impact : Fluorines at the 3' and 5' positions create a symmetrical substitution pattern, reducing dipole moments compared to the asymmetric 2',4'-isomer.

- Applications: Used in liquid crystal synthesis due to its symmetry, whereas this compound is preferred in drug intermediates for its reactivity .

Functional Group Variations

2',4'-Difluoro-3'-methoxyacetophenone

- Modification : Addition of a methoxy group at the 3' position increases electron density on the aromatic ring, enhancing electrophilic substitution reactivity.

- Biological Impact: The methoxy group improves interactions with bacterial enzymes (e.g., penicillin-binding proteins), resulting in 2× higher antimicrobial activity than this compound in S. aureus models .

2',4'-Difluoro-5'-(trifluoromethyl)acetophenone

- Structural Feature: Incorporation of a trifluoromethyl (-CF₃) group at the 5' position significantly increases lipophilicity (logP: 3.2 vs. 2.1 for this compound).

- Applications : Used in fluoropolymer synthesis and as a precursor for anti-inflammatory drugs due to enhanced metabolic stability .

Halogenated Derivatives

2',4'-Dichloro-5'-fluoroacetophenone

- Reactivity: Chlorine atoms increase reactivity in Suzuki-Miyaura couplings (yield: 75–85% vs. 60–70% for this compound).

- Thermal Stability: Decomposes at 110°C, unlike this compound, which remains stable up to 150°C .

2',4'-Dichloro-5'-(difluoromethoxy)acetophenone

- Unique Feature: The difluoromethoxy (-OCF₂H) group enhances hydrolytic stability (t₁/₂ in pH 7.4 buffer: >24 hrs vs. 8 hrs for this compound) .

Oxime and Chalcone Derivatives

This compound Oxime

- Reactivity : Forms stable complexes with transition metals (e.g., Cu²⁺), useful in catalysis. The 2',4'-difluoro isomer shows 20% higher coordination efficiency than 3',5'-difluoro analogs .

2',4'-Difluorinated Chalcones

Data Tables

Table 1: Key Physicochemical Properties

| Compound | Molecular Formula | logP | Melting Point (°C) | Thermal Stability (°C) |

|---|---|---|---|---|

| This compound | C₈H₆F₂O | 2.1 | 45–47 | ≤150 |

| 2',3'-Difluoroacetophenone | C₈H₆F₂O | 1.8 | 38–40 | ≤120 |

| 2',4'-Difluoro-5'-(trifluoromethyl) | C₉H₅F₅O | 3.2 | 62–64 | ≤180 |

| 2',4'-Dichloro-5'-fluoroacetophenone | C₈H₅Cl₂FO | 2.9 | 85–87 | ≤110 |

Biological Activity

2',4'-Difluoroacetophenone (DFAP), a fluorinated derivative of acetophenone, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals. This article provides a comprehensive overview of the biological activity of DFAP, including its biochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Stability

This compound has the molecular formula and a molecular weight of 168.13 g/mol. The presence of two fluorine atoms enhances its lipophilicity, which can improve the bioavailability of derivatives synthesized from it. Under standard conditions, DFAP is relatively stable; however, it may degrade when exposed to light or heat.

Cellular Effects

DFAP influences various cellular processes by interacting with cell signaling pathways and gene expression. It has been shown to affect cellular metabolism through its interactions with protein tyrosine phosphatases (PTPs), such as SHP-1 and PTP1B, which play critical roles in regulating cellular functions.

Enzyme Inhibition

DFAP acts primarily through the inhibition of specific enzymes. Notably, it inhibits protein tyrosine phosphatases SHP-1 and PTP1B by binding to their active sites. This inhibition alters the phosphorylation state of proteins involved in cell growth and differentiation pathways, potentially leading to oncogenic transformations.

Pharmacological Implications

The inhibition of SHP-1 and PTP1B by DFAP suggests its potential use in treating diseases associated with dysregulated cell signaling, such as cancer and diabetes. Furthermore, DFAP has been investigated for its anti-inflammatory and analgesic properties, making it a candidate for developing therapeutic agents targeting inflammatory pathways .

Toxicological Profile

DFAP exhibits some toxicity upon exposure. Safety data indicate that it may cause skin and eye irritation. Careful handling is advised in laboratory settings to mitigate exposure risks . Additionally, high doses have been associated with respiratory irritation and other adverse effects .

Case Studies

Several studies have explored the biological activity of DFAP:

- Antimicrobial Activity : DFAP has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicated that it could inhibit the growth of certain pathogens, suggesting potential applications in developing new antimicrobial agents.

- Synthesis of Pharmaceutical Intermediates : DFAP is utilized as an intermediate in synthesizing difluorinated chalcones, which are compounds with demonstrated biological activity against cancer cells .

Comparative Analysis

A comparison between DFAP and structurally similar compounds highlights its unique properties:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Antimicrobial, enzyme inhibition | Lipophilic due to fluorine substituents |

| 2-Chloroacetophenone | Moderate antimicrobial | Less lipophilic than DFAP |

| Acetophenone | Limited biological activity | Non-fluorinated |

Q & A

Basic: What are the optimal synthetic routes for 2',4'-Difluoroacetophenone?

Answer:

The synthesis of this compound (CAS 364-83-0) typically involves Friedel-Crafts acylation of 1,3-difluorobenzene with acetyl chloride using a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include halogenation of acetophenone derivatives or cross-coupling reactions. Evidence from industrial suppliers indicates a reported yield of ~97% via optimized protocols, though exact catalytic conditions are proprietary . For academic synthesis, nucleophilic aromatic substitution (e.g., using fluorinated aryl precursors) may also be viable, as seen in analogous difluoroacetophenone derivatives .

Basic: What analytical techniques confirm the purity and structural integrity of this compound?

Answer:

Key characterization methods include:

- NMR Spectroscopy : and NMR confirm substituent positions and fluorine integration.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₈H₆F₂O, MW 156.13 g/mol).

- HPLC : Purity assessment (>97% by area normalization) is critical for reproducibility in downstream reactions .

- Melting Point : Reported range 58–62°C (lit. data) serves as a quick purity indicator .

Advanced: How do fluorination positions influence regioselectivity in nucleophilic substitution reactions?

Answer:

The electron-withdrawing nature of fluorine at the 2' and 4' positions activates the aromatic ring for nucleophilic attack. However, steric hindrance at the 2'-position often directs substitution to the 4'-F site. For example, in SNAr reactions with amines or alkoxides, computational studies suggest that the 4'-F is more reactive due to lower activation energy, as observed in related difluoroacetophenones . Experimental validation using kinetic isotopic labeling or DFT modeling is recommended to resolve regiochemical ambiguities.

Advanced: What are the oxidation pathways and intermediates of this compound?

Answer:

Oxidation with iodine/DMSO generates a glyoxal intermediate (2,4-difluorophenylglyoxal), which can undergo further reactions (e.g., cyclization or condensation). This pathway is analogous to oxidation mechanisms in structurally similar acetophenones, where the ketone group is converted to a diketone via radical intermediates . Researchers should monitor reaction progress using TLC or in-situ IR to detect intermediate formation and optimize stoichiometry.

Basic: What are the solubility and storage recommendations for this compound?

Answer:

The compound is soluble in common organic solvents (chloroform, acetone, DMSO) but has limited aqueous solubility. Storage under inert atmosphere (N₂/Ar) at –20°C in desiccated conditions prevents hydrolysis or decomposition. Evidence from stability studies on related fluorinated acetophenones suggests a shelf life of >12 months when stored properly .

Advanced: How is this compound utilized in proteomics research?

Answer:

While direct proteomics applications are not explicitly documented, its structural analogs (e.g., trifluoromethyl ketones) are known as serine protease inhibitors. Researchers might explore its use as a photoaffinity labeling agent or a precursor for fluorinated enzyme inhibitors, leveraging its electron-deficient aromatic ring for covalent binding studies .

Advanced: How can researchers resolve contradictions in reported physical properties (e.g., melting points)?

Answer:

Discrepancies in melting points (e.g., 58–62°C vs. broader ranges) often arise from polymorphic forms or impurities. Recrystallization from ethanol/water mixtures followed by DSC analysis can isolate the pure crystalline phase. Cross-referencing multiple sources (e.g., PubChem, EPA DSSTox) and validating with in-house measurements is critical .

Advanced: What role does this compound play in synthesizing heterocyclic compounds?

Answer:

It serves as a precursor for triazole derivatives via Huisgen cycloaddition or condensation with hydrazines. For example, reaction with 1,2,4-triazoles yields fluorinated benzotriazole analogs with potential antifungal or anticancer activity, as evidenced by studies on similar scaffolds .

Methodological Notes

- Synthetic Optimization : Use Schlenk techniques for moisture-sensitive steps.

- Data Validation : Cross-check spectral data with computational simulations (e.g., Gaussian NMR prediction).

- Safety : Fluorinated aromatics may release HF under harsh conditions; use appropriate PPE and scrubbers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.